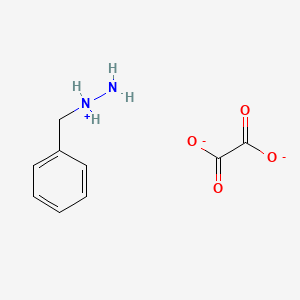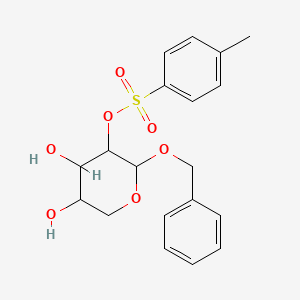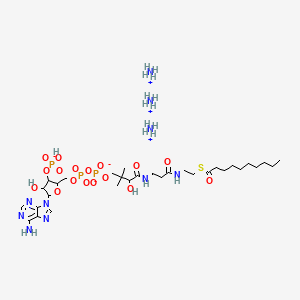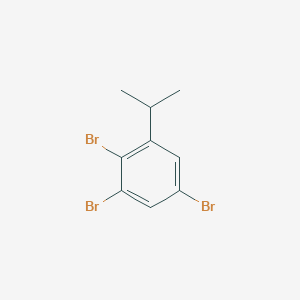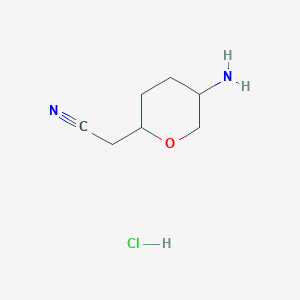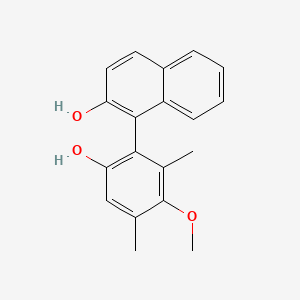
Lutetium oxalate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium oxalate tetrahydrate is a chemical compound with the formula Lu2(C2O4)3·4H2O. It is a rare earth metal compound that is often used in various scientific and industrial applications due to its unique properties. Lutetium, being the heaviest and hardest of the lanthanides, contributes to the compound’s stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium oxalate tetrahydrate can be synthesized through an improved oxalate precipitation method. This involves reacting lutetium nitrate with oxalic acid in an aqueous solution, followed by the addition of ammonium oxalate to precipitate the this compound . The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production of this compound often involves a similar precipitation method but on a larger scale. The process includes the use of high-purity lutetium nitrate and oxalic acid, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium oxalate tetrahydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide (Lu2O3) through intermediate stages of lutetium carbonate (Lu2O2CO3).
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required to facilitate these reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The conditions for these reactions vary but often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the decomposition of this compound include lutetium oxide and lutetium carbonate. These products are often used in further chemical processes or applications .
Applications De Recherche Scientifique
Lutetium oxalate tetrahydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of lutetium oxalate tetrahydrate in radiopharmaceutical applications involves its ability to deliver targeted radiation to cancer cells. The lutetium ion binds to specific receptors on the surface of cancer cells, allowing for precise delivery of radiation and minimizing damage to surrounding healthy tissue . This targeted approach enhances the efficacy of cancer treatments and reduces side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lutetium Oxide (Lu2O3): Used in similar applications but has different physical properties and reactivity.
Lutetium Nitrate (Lu(NO3)3): Another precursor for lutetium compounds, used in various chemical syntheses.
Uniqueness
Lutetium oxalate tetrahydrate is unique due to its specific hydration state and the stability it provides in various chemical reactions. Its ability to decompose into lutetium oxide at relatively low temperatures compared to other lutetium compounds makes it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C6H14Lu2O16 |
|---|---|
Poids moléculaire |
692.10 g/mol |
Nom IUPAC |
lutetium;oxalic acid;tetrahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2 |
Clé InChI |
LZVSGNONOZJYPG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)

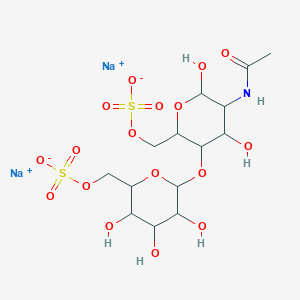
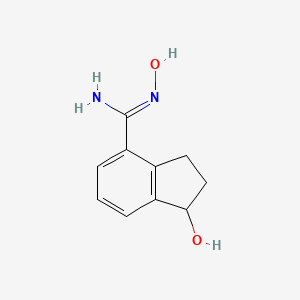
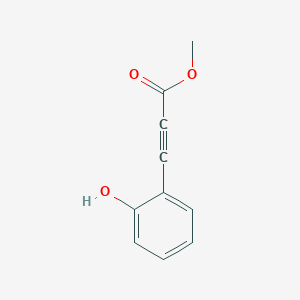
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)

